

PI-103 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *PI-103 Hydrochloride*

Cat. No.: *B1591684*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **PI-103 Hydrochloride**, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This guide details its chemical properties, mechanism of action, and key experimental protocols, offering a valuable resource for studies in cancer research and cell signaling.

Core Compound Specifications

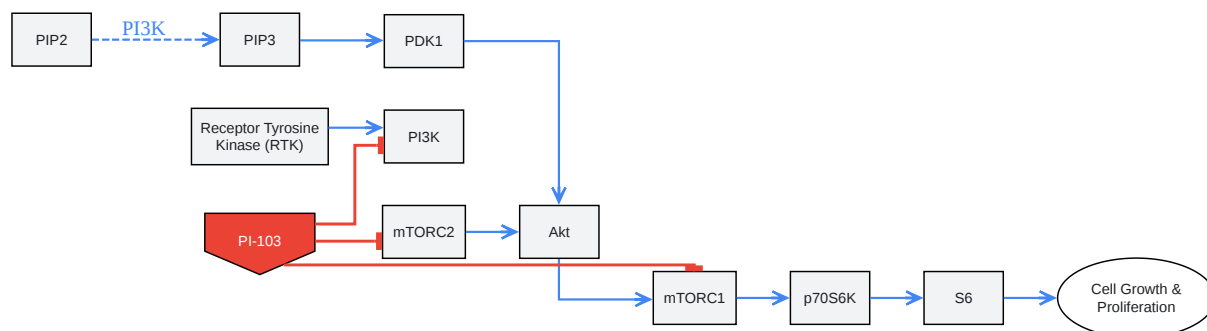
PI-103 Hydrochloride is a synthetic, cell-permeable pyridinylfuranopyrimidine compound. It's crucial to distinguish between the free base and the hydrochloride salt, as they have distinct CAS numbers.

Property	Value	Citation(s)
Product Name	PI-103 Hydrochloride	[1][2][3][4]
CAS Number	371935-79-4 (for Hydrochloride salt)	[1][3][4]
371935-74-9 (for PI-103 free base)	[5]	
Molecular Formula	C ₁₉ H ₁₇ ClN ₄ O ₃	[1][4]
Molecular Weight	384.82 g/mol	[1]
Solubility	Soluble to 20 mM in DMSO	[1]
Storage	Desiccate at +4°C	[1]

Mechanism of Action: Dual Inhibition of PI3K and mTOR

PI-103 is a multi-targeted inhibitor, primarily acting on the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in various cancers.[6] It functions as an ATP-competitive inhibitor of Class IA PI3Ks and both mTORC1 and mTORC2 complexes.[6][7] This dual inhibition is significant because targeting only mTORC1 can lead to a feedback activation of PI3K/Akt signaling; PI-103's ability to inhibit both mitigates this effect.[6]

The compound exhibits potent inhibitory activity across several isoforms of the p110 catalytic subunit of PI3K, as well as mTOR.[8] PI-103 has also been shown to inhibit DNA-dependent protein kinase (DNA-PK).[8][9] The downstream effects of this inhibition include the suppression of phosphorylation of key signaling molecules like Akt, GSK3 β , p70S6K, and S6 ribosomal protein, ultimately leading to cell cycle arrest, induction of apoptosis, and autophagy in various cancer cell lines.[6][9]



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Figure 1. PI3K/Akt/mTOR signaling pathway with points of inhibition by PI-103.

Experimental Protocols

Cell Viability Assay

This protocol outlines a method to assess the effect of PI-103 on cell viability using a lactate dehydrogenase (LDH) cytotoxicity assay.^{[10][11]}

1. Cell Culture and Treatment:

- Seed cells (e.g., U87MG glioblastoma cells) in 12-well plates at a density that allows for exponential growth during the experiment.^{[10][11]}
- Culture cells in appropriate media and conditions until they reach the desired confluency.
- Treat the cells with varying concentrations of PI-103 (a common concentration for significant effects is 0.5 μ M) or a DMSO vehicle control.^{[10][11]}
- Include a positive control for maximum LDH release by treating a set of cells with 1% Triton X-100 for 30 minutes at 37°C.^[11]
- Incubate the plates for a specified duration, for example, 24 hours.^{[10][11]}

2. LDH Activity Measurement:

- Following incubation, collect the cell culture supernatant.
- Quantify the LDH activity in the supernatant using a commercially available cytotoxicity detection kit, following the manufacturer's instructions. This typically involves a colorimetric reaction.[\[10\]](#)[\[11\]](#)

3. Data Analysis:

- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell death for each treatment group using the following formula:

where the "Low Control" is the DMSO-treated cells and the "High Control" is the Triton-treated cells.[\[11\]](#)

Western Blot Analysis

This protocol details the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with PI-103.

1. Protein Extraction:

- Culture and treat cells with PI-103 as described in the cell viability assay.
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[\[12\]](#)
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[\[12\]](#)[\[13\]](#)
- Scrape the cells and collect the lysate in microcentrifuge tubes.[\[12\]](#)
- Incubate the lysates on ice, followed by centrifugation to pellet cell debris.[\[12\]](#)
- Collect the supernatant containing the total protein.[\[12\]](#)

2. Protein Quantification:

- Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.[\[13\]](#)

- Normalize the protein concentrations to ensure equal loading for each sample.[\[12\]](#)

3. SDS-PAGE and Protein Transfer:

- Prepare protein samples by adding Laemmli sample buffer and heating.[\[12\]](#)
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[\[12\]](#)
- Separate the proteins by electrophoresis.[\[12\]](#)
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[\[14\]](#)

4. Immunoblotting:

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[\[13\]](#)
- Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6). Dilute the antibodies according to the manufacturer's recommendations. This is often done overnight at 4°C.[\[15\]](#)
- Wash the membrane multiple times with TBST to remove unbound primary antibodies.[\[15\]](#)
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[\[15\]](#)
- Wash the membrane again with TBST to remove unbound secondary antibodies.[\[15\]](#)

5. Detection:

- Add an enhanced chemiluminescence (ECL) substrate to the membrane.[\[14\]](#)
- Visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).[\[14\]](#)

- Analyze the band intensities to determine the relative changes in protein phosphorylation levels.

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- To cite this document: BenchChem. [PI-103 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591684#pi-103-hydrochloride-cas-number-and-molecular-weight]

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